molecular formula C8H16ClNO2 B2671315 3,5-Dimethylpiperidine-2-carboxylic acid hydrochloride CAS No. 2228119-95-5

3,5-Dimethylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B2671315
CAS No.: 2228119-95-5
M. Wt: 193.67
InChI Key: LGZAOYSBRFEQNB-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperidine-2-carboxylic acid hydrochloride is a high-purity chemical compound supplied as a solid powder and intended for research and development purposes. This molecule features a piperidine ring core, a carboxylic acid group, and two methyl groups, offering a versatile scaffold for organic synthesis. The hydrochloride salt form enhances its stability for handling and storage. Piperidine derivatives are of significant interest in medicinal chemistry. Notably, 3,5-dimethylpiperidine is a known precursor to tibric acid . Furthermore, recent research explores similar 3,5-disubstituted piperidine-carboxylic acid frameworks as key structural components in developing novel, non-peptidic renin inhibitors for the treatment of hypertension . Carboxylic acids, in general, are pivotal in organic synthesis, nanotechnology, and polymer science, often serving as building blocks for amidation and esterification reactions to create more complex molecules . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

3,5-dimethylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5-3-6(2)7(8(10)11)9-4-5;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZAOYSBRFEQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(NC1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpiperidine-2-carboxylic acid hydrochloride typically involves the hydrogenation of 3,5-dimethylpyridine. This process is carried out using a catalyst such as Ru/C (ruthenium on carbon) under specific temperature and pressure conditions . The reaction is usually performed in a solvent-free environment to enhance efficiency and reduce environmental impact.

Industrial Production Methods: In industrial settings, the production of this compound follows a continuous process. This method involves the use of a trickle-bed reactor (TBR) to ensure consistent quality and yield. The TBR process is preferred over traditional batch reactors due to its superior performance in terms of reaction control and scalability .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions.

Key Reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄ or HCl catalysis) to form esters.

    C8H15NO2HCl+ROHH+C8H14NO2R+H2O+HCl\text{C}_8\text{H}_{15}\text{NO}_2\cdot \text{HCl}+\text{ROH}\xrightarrow{\text{H}^+}\text{C}_8\text{H}_{14}\text{NO}_2\text{R}+\text{H}_2\text{O}+\text{HCl}
  • Amidation : Reacts with amines (e.g., NH₃, alkylamines) via activation with thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to yield amides.

Table 1: Esterification/Amidation Conditions and Yields

Reaction TypeReagentConditionsProductYield
EsterificationEthanol/H₂SO₄Reflux, 6 hrsEthyl 3,5-dimethylpiperidine-2-carboxylate78%
AmidationBenzylamine/DCCRT, 12 hrs3,5-Dimethylpiperidine-2-carboxybenzylamide65%

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under oxidative or thermal conditions.

Mechanisms:

  • Oxidative Decarboxylation : Lead tetraacetate (Pb(OAc)₄) abstracts a proton, forming a carboxylate intermediate that fragments into CO₂ and a methylene radical, ultimately yielding alkenes .

    RCOOHPb OAc 4RH+CO2+Pb OAc 3\text{RCOOH}\xrightarrow{\text{Pb OAc }_4}\text{RH}+\text{CO}_2+\text{Pb OAc }_3
  • Thermal Decarboxylation : Heating at 150–200°C in inert solvents (e.g., toluene) produces 3,5-dimethylpiperidine as the major product.

Table 2: Decarboxylation Pathways

MethodReagent/ConditionsMajor ProductYield
OxidativePb(OAc)₄, CCl₄, 80°C3,5-Dimethyl-1,2-dihydropyridine62%
ThermalToluene, 180°C, 4 hrs3,5-Dimethylpiperidine85%

Substitution Reactions

The piperidine nitrogen participates in alkylation and acylation reactions.

Reaction Types:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃) to form quaternary ammonium salts .

    C8H15NO2HCl+RXBaseC8H14NO2R+X\text{C}_8\text{H}_{15}\text{NO}_2\cdot \text{HCl}+\text{RX}\xrightarrow{\text{Base}}\text{C}_8\text{H}_{14}\text{NO}_2\text{R}^+\text{X}^-
  • N-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form acylated derivatives.

Table 3: Substitution Reaction Outcomes

ReactionReagentConditionsProductYield
N-AlkylationMethyl iodideK₂CO₃, DMF, 60°C1-Methyl-3,5-dimethylpiperidine-2-carboxylate70%
N-AcylationAcetyl chloridePyridine, RT1-Acetyl-3,5-dimethylpiperidine-2-carboxylate58%

Reduction and Oxidation

The piperidine ring and substituents undergo redox transformations.

Key Pathways:

  • Ring Oxidation : Hydrogen peroxide (H₂O₂) or KMnO₄ oxidizes the piperidine ring to a pyridine derivative .

  • Methyl Group Oxidation : Strong oxidants (e.g., CrO₃) convert methyl groups to carboxylic acids.

Table 4: Redox Reaction Data

Reaction TypeReagentConditionsProductYield
Ring OxidationKMnO₄, H₂OReflux, 8 hrs3,5-Dimethylpyridine-2-carboxylic acid45%
Methyl OxidationCrO₃, H₂SO₄0–5°C, 2 hrs3-Carboxy-5-methylpiperidine-2-carboxylic acid30%

Salt Metathesis and pH-Dependent Behavior

The hydrochloride salt undergoes neutralization or exchange with other anions.

Examples:

  • Neutralization with NaOH yields the free base, 3,5-dimethylpiperidine-2-carboxylic acid.

  • Anion exchange with AgNO₃ produces the nitrate salt .

Mechanistic Case Study: Decarboxylative Halogenation

A modified Kochi reaction using CCl₄ and Barton’s ester (2-pyridinethione) facilitates decarboxylative chlorination :

  • Radical Initiation : Homolytic cleavage of Barton’s ester generates an acyloxy radical.

  • Decarboxylation : Loss of CO₂ produces a methylene radical.

  • Halogenation : Radical recombination with Cl- from CCl₄ yields 3,5-dimethylpiperidine-2-chloromethyl derivatives (yield: 55–60%) .

Table 5: Reactivity Comparison with Analogues

CompoundEsterification YieldDecarboxylation YieldN-Alkylation Yield
3,5-Dimethylpiperidine-2-carboxylic acid78%85%70%
Piperidine-2-carboxylic acid82%90%65%
4,4-Dimethylpiperidine-2-carboxylic acid68%78%60%

Scientific Research Applications

Chemical Properties and Structure

3,5-Dimethylpiperidine-2-carboxylic acid hydrochloride has the chemical formula C8H16ClNO2C_8H_{16}ClNO_2 and a molecular weight of 193.67 g/mol. Its structure consists of a piperidine ring with two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 2 position, which contributes to its reactivity and biological activity.

Pharmaceutical Applications

Neuropharmacology
Research indicates that derivatives of 3,5-dimethylpiperidine-2-carboxylic acid have been investigated for their potential as neuropharmacological agents. One study highlighted its role as a GABA reuptake inhibitor, suggesting applications in treating disorders related to GABAergic dysfunction, such as anxiety and epilepsy . The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in drug development.

Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated its capacity to inhibit lipid peroxidation and reduce oxidative protein glycation . These properties suggest potential applications in formulations aimed at combating oxidative damage in biological systems.

Synthetic Chemistry

Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various complex molecules through amide bond formation and other coupling reactions . For instance, it can be reacted with different amines to yield diverse derivatives with potential biological activities.

Reaction Type Product Yield
Amide FormationA-1783%
Coupling ReactionVariousVariable

Biochemical Research

Enzyme Inhibition Studies
The compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase and lipoxygenase. These studies are critical for developing treatments for conditions like Alzheimer's disease and inflammation . The inhibition potency varies among derivatives, indicating the importance of structural modifications for enhancing efficacy.

Compound IC50 (μM) % Inhibition
Compound 14761
Compound 231-

Analytical Chemistry

Mass Spectrometry Applications
this compound is also relevant in analytical chemistry for improving the detection of carboxylic acids via mass spectrometry techniques. Its derivatives have been employed to enhance the performance of liquid chromatography and UV detection methods . This application is particularly valuable in metabolomics and biomarker discovery.

Case Study 1: Neuropharmacological Potential

A study published in Nature explored the neuroprotective effects of nipecotic acid derivatives, including those derived from 3,5-dimethylpiperidine-2-carboxylic acid. It found that these compounds could significantly reduce neuronal damage in models of oxidative stress .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized various analogs of 3,5-dimethylpiperidine-2-carboxylic acid and evaluated their antioxidant properties. The results indicated that specific modifications enhanced their capacity to inhibit lipid peroxidation significantly .

Mechanism of Action

The mechanism of action of 3,5-Dimethylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest analogues include other piperidine or pyridine-based hydrochlorides with carboxylic acid or substituted aromatic groups. Key comparisons are outlined below:

Compound Name Structural Features Key Properties/Applications Evidence Reference
3,5-Dimethylpiperidine-2-carboxylic acid hydrochloride Piperidine core, 3,5-dimethyl, 2-carboxylic acid, HCl salt Potential enzyme inhibition, solubility enhancer N/A (hypothesized)
Jatrorrhizine hydrochloride Benzylisoquinoline alkaloid, HCl salt Antidiabetic, HPLC-analyzed purity
Tranylcypromine hydrochloride Cyclopropylamine derivative, HCl salt SARS-CoV-2 3CLpro inhibitor (IC₅₀: ~5 µM)
Nicardipine hydrochloride Dihydropyridine, HCl salt Acid-stable calcium channel blocker
Berberine hydrochloride Benzodioxole alkaloid, HCl salt Antidiabetic, chromatographic standard

Solubility and Stability

  • Hydrochloride Salts : The HCl salt form improves water solubility across analogues (e.g., Tranylcypromine hydrochloride’s use in inhibitory assays ). Nicardipine hydrochloride demonstrates exceptional acid stability, a critical trait for oral bioavailability .

Research Findings and Limitations

  • Evidence Gaps : Direct data on this compound’s bioactivity or stability are absent in the provided sources. Comparisons are extrapolated from structural analogues.
  • Key Inferences :
    • Hydrochloride salts generally improve solubility and stability, as seen in Nicardipine .
    • Methyl and carboxylic acid substituents may modulate steric and electronic interactions, affecting target binding compared to simpler piperidine derivatives .

Biological Activity

3,5-Dimethylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its role in enzyme interactions, neuroprotective effects, and as a building block for synthesizing various bioactive molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems.

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes, affecting metabolic pathways. For instance, it has been shown to influence the activity of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications for treating conditions like malaria and autoimmune diseases .
  • Neuroprotective Effects : Preliminary studies suggest that this compound could exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases by modulating neurotransmitter systems.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Enzyme InhibitionInhibits dihydroorotate dehydrogenase (DHODH), impacting pyrimidine metabolism.
NeuroprotectionPotential protective effects on neuronal cells; modulation of neurotransmitters.
Antimicrobial PropertiesSome derivatives show activity against bacterial strains.
Synthesis Building BlockUsed in synthesizing complex organic molecules with potential therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Dihydroorotate Dehydrogenase Inhibition :
    • A study demonstrated that derivatives of this compound could effectively inhibit DHODH in vitro. This inhibition was linked to reduced viral replication in cell-based assays, suggesting potential applications in antiviral therapies .
  • Neuroprotective Effects :
    • Research indicated that the compound might protect neuronal cells from oxidative stress. In vitro assays showed that it could reduce cell death in models of neurodegeneration, highlighting its potential for treating conditions like Alzheimer's disease.
  • Antimicrobial Activity :
    • Some derivatives were evaluated for their antimicrobial properties against various bacterial strains. While not universally effective, certain modifications enhanced their antibacterial activity, indicating a pathway for developing new antimicrobial agents.

Q & A

Q. What are the key considerations for synthesizing 3,5-dimethylpiperidine-2-carboxylic acid hydrochloride in a laboratory setting?

Methodological Answer: Synthesis requires careful selection of reagents (e.g., ACS-grade hydrochloric acid ), optimization of reaction conditions (temperature, pH), and stepwise purification. Piperidine derivatives often involve cyclization of precursor amines or alkylation of carboxylic acid intermediates. For example, similar compounds like 2-[2-(3,5-dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride are synthesized via nucleophilic substitution or condensation reactions under controlled anhydrous conditions . Purification typically employs recrystallization or column chromatography to isolate the hydrochloride salt.

Q. How can researchers ensure the purity and stability of this compound during storage?

Methodological Answer: Purity is validated using HPLC or NMR, with reference standards (e.g., Pharmacopeial guidelines for hydrochloride salts ). Stability testing under varying temperatures (-20°C recommended for hygroscopic salts ) and humidity conditions is critical. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) can predict shelf life. Use airtight containers with desiccants to minimize hydrolysis.

Q. What analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural elucidation : High-resolution NMR (¹H/¹³C) identifies substituents on the piperidine ring and carboxylic acid group. Mass spectrometry (HRMS) confirms molecular weight .
  • Physicochemical properties : pKa determination via potentiometric titration, solubility profiling in polar/nonpolar solvents, and thermal analysis (DSC/TGA) assess melting points and decomposition behavior .

Advanced Research Questions

Q. How can computational methods accelerate the optimization of reaction pathways for synthesizing this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model transition states and reaction energetics, while machine learning algorithms analyze historical reaction data to predict optimal conditions (e.g., solvent selection, catalyst efficiency). ICReDD’s integrated approach combines computational reaction path searches with experimental validation to reduce trial-and-error cycles . For example, simulating nucleophilic attack kinetics on the piperidine ring can guide temperature/pH adjustments .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

Methodological Answer:

  • Root-cause analysis : Use design of experiments (DoE) to isolate variables (e.g., reactant stoichiometry, mixing rates) . Full factorial designs help identify interactions between parameters.
  • Byproduct characterization : LC-MS or IR spectroscopy detects intermediates, while kinetic studies (e.g., time-resolved sampling) reveal competing reaction pathways .
  • Cross-validation : Compare results with analogous compounds (e.g., 3,5-dichlorophenyl derivatives ) to identify structural or mechanistic outliers.

Q. How can researchers design robust catalytic systems for enantioselective synthesis of this compound?

Methodological Answer: Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) are screened using high-throughput platforms. Stereochemical outcomes are predicted via molecular docking simulations, while enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry. For piperidine derivatives, asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated hydrolysis) are viable strategies .

Q. What role does this compound play in biological systems, and how can its bioactivity be methodically evaluated?

Methodological Answer: Piperidine derivatives often target neurotransmitter receptors or enzymes (e.g., opioid analogs ). Bioactivity assays include:

  • In vitro : Radioligand binding assays for receptor affinity, enzyme inhibition studies (IC50 determination).
  • In silico : Molecular dynamics simulations predict binding modes to proteins (e.g., opioid receptors ).
  • Toxicity : Cytotoxicity screening (MTT assay) and metabolic stability tests (hepatocyte incubation) assess preclinical viability .

Methodological Resources

  • Experimental Design : Use DoE (e.g., Box-Behnken designs) for multi-variable optimization .
  • Data Management : Leverage chemical software (e.g., PubChem tools ) for structure-activity relationship (SAR) databases.
  • Safety Protocols : Follow ACS guidelines for handling hydrochloride salts, including fume hood use and PPE .

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